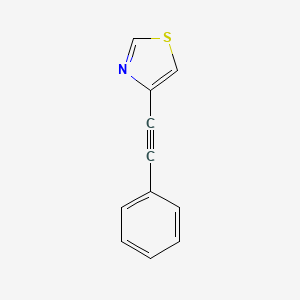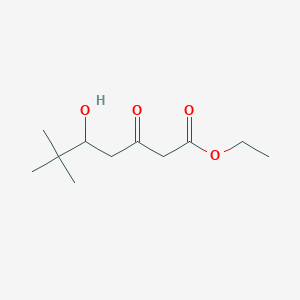
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate is an organic compound with the molecular formula C11H20O4 It is a derivative of heptanoic acid and features both hydroxyl and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-6,6-dimethyl-3-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or ion-exchange resins can be used to facilitate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 5-oxo-6,6-dimethyl-3-oxoheptanoic acid.
Reduction: Ethyl 5-hydroxy-6,6-dimethyl-3-hydroxyheptanoate.
Substitution: Ethyl 5-amino-6,6-dimethyl-3-oxoheptanoate.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate can be compared to similar compounds such as:
Ethyl 5-hydroxy-3-oxoheptanoate: Lacks the additional methyl groups, resulting in different steric and electronic properties.
Ethyl 6,6-dimethyl-3-oxoheptanoate:
Ethyl 5-hydroxy-6-methyl-3-oxoheptanoate: Has only one methyl group, leading to variations in its chemical behavior and biological activity.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct properties and applications.
Propriétés
Numéro CAS |
107400-42-0 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-6,6-dimethyl-3-oxoheptanoate |
InChI |
InChI=1S/C11H20O4/c1-5-15-10(14)7-8(12)6-9(13)11(2,3)4/h9,13H,5-7H2,1-4H3 |
Clé InChI |
GYTWILJEWWOTAJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)CC(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


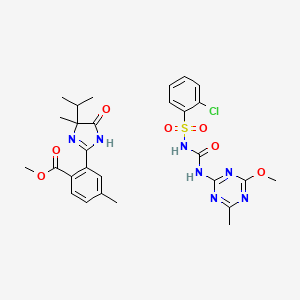

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)


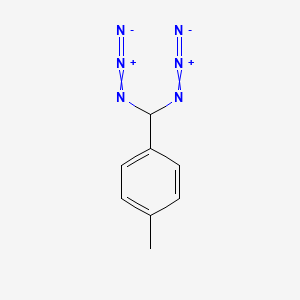

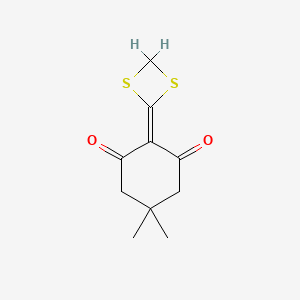
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
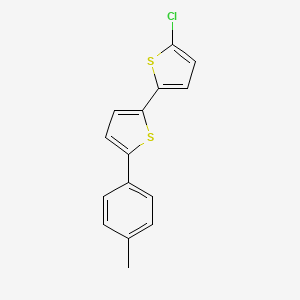
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


